![molecular formula C17H15NO2S2 B2576021 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide CAS No. 2097869-49-1](/img/structure/B2576021.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide, also known as BHBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHBA is a derivative of β-hydroxybutyrate, a ketone body that is produced during fasting or low-carbohydrate diets.
Scientific Research Applications
Optical Properties and Polymer Synthesis
The synthesis and optical properties of poly(N-octyl-m-benzamide)s bearing an oligothiophene chromophore, including bithiophene units, have been explored for improved solubility and π–π interaction, enabling energy migration along the polymer chain. This research highlights the potential application of bithiophene-containing compounds in polymer chemistry for advanced material design, with implications for electronic and photonic devices due to their unique optical characteristics (Takagi et al., 2016).
Colorimetric Sensing
The development of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which exhibit significant color transition in response to fluoride anions, showcases the utility of benzamide compounds in the creation of sensitive colorimetric sensors. This application demonstrates the potential for using such chemical frameworks in environmental monitoring and analytical chemistry, providing a straightforward method for detecting fluoride in various solutions (Younes et al., 2020).
Antipathogenic Activity
Research into thiourea derivatives of benzamides has uncovered significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing new antimicrobial agents based on benzamide chemistry to combat bacterial infections and biofilm-related issues, highlighting the importance of structural modifications for enhanced biological activity (Limban et al., 2011).
Anticancer Research
The synthesis and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines underscore the therapeutic potential of benzamide derivatives. This research indicates the broad applicability of benzamide frameworks in medicinal chemistry for developing novel anticancer drugs, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).
Mechanism of Action
Mode of Action
Benzamide derivatives have been known to interact with their targets, leading to changes in the biological functions of these targets
Biochemical Pathways
Benzamide derivatives have been associated with the inhibition of lipid-transfer proteins in fungi
Result of Action
Benzamide derivatives have been associated with antifungal activity
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-13(11-18-17(20)12-5-2-1-3-6-12)14-8-9-16(22-14)15-7-4-10-21-15/h1-10,13,19H,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYAOKSTWNXHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.